5,7-DIMETHOXY-4-(3-METHOXY-2-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
Overview
Description
5,7-DIMETHOXY-4-(3-METHOXY-2-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is a synthetic organic compound belonging to the quinolinone family. This compound is characterized by its complex structure, which includes methoxy and propoxy functional groups attached to a quinolinone core. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-DIMETHOXY-4-(3-METHOXY-2-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Propoxyphenyl Group: The propoxyphenyl group can be attached through a nucleophilic substitution reaction, where a suitable halogenated precursor reacts with a phenol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
5,7-DIMETHOXY-4-(3-METHOXY-2-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives with altered functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the quinolinone core to a dihydroquinoline structure.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the methoxy and propoxy groups, introducing new functional groups or altering existing ones.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors and phenol derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinolinone derivatives with carboxyl or hydroxyl groups.
Reduction: Dihydroquinoline derivatives.
Substitution: Compounds with modified methoxy or propoxy groups.
Scientific Research Applications
5,7-DIMETHOXY-4-(3-METHOXY-2-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-DIMETHOXY-4-(3-METHOXY-2-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5,7-dimethoxy-4-phenyl-3,4-dihydro-2(1H)-quinolinone
- 5,7-dimethoxy-4-(3-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone
- 5,7-dimethoxy-4-(2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone
Uniqueness
5,7-DIMETHOXY-4-(3-METHOXY-2-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is unique due to the specific arrangement of its methoxy and propoxy groups, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
5,7-dimethoxy-4-(3-methoxy-2-propoxyphenyl)-3,4-dihydro-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-5-9-27-21-14(7-6-8-17(21)25-3)15-12-19(23)22-16-10-13(24-2)11-18(26-4)20(15)16/h6-8,10-11,15H,5,9,12H2,1-4H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBXERQHMRSGKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC=C1OC)C2CC(=O)NC3=C2C(=CC(=C3)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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